

Comparative Guide to 3-Fluoro-5-iodobenzamide: Characterization and Alternatives

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Compound of Interest

Compound Name: 3-Fluoro-5-iodobenzamide

Cat. No.: B15221429

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **3-Fluoro-5-iodobenzamide**, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogs to provide a predictive characterization and compares it with commercially available alternatives.

Physicochemical Properties

A summary of the key physicochemical properties for **3-Fluoro-5-iodobenzamide** and its close structural analogs, 3-Bromo-5-fluorobenzamide and 3-Chloro-5-fluorobenzamide, is presented below. The data for **3-Fluoro-5-iodobenzamide** is predicted based on supplier information and comparison with its analogs.

Property	3-Fluoro-5-iodobenzamide	3-Bromo-5-fluorobenzamide	3-Chloro-4-fluorobenzamide
CAS Number	1261553-85-8	933585-20-7	Not specified
Molecular Formula	C ₇ H ₅ FINO[1]	C ₇ H ₅ BrFNO	C ₇ H ₅ ClFNO[2]
Molecular Weight	265.02 g/mol [1]	219.03 g/mol	173.57 g/mol [2]
Melting Point	Not available	Not available	Not available
Appearance	Predicted: White to off-white solid	Not available	Not available

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **3-Fluoro-5-iodobenzamide** are not readily available, the expected NMR and mass spectrometry data can be inferred from its structure and comparison with related compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the fluorine and iodine substituents.

¹³C NMR: The carbon NMR will display characteristic peaks for the aromatic carbons and the carbonyl carbon of the amide group.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Commercial Alternatives

For researchers seeking similar building blocks, several structurally related benzamides are commercially available. These alternatives offer different halogen substitutions, which can modulate the electronic and steric properties of the molecule.

Compound	Key Differences	Potential Applications
3-Bromo-5-fluorobenzamide	Bromine instead of iodine	Similar to the target compound, useful in coupling reactions.
3-Chloro-5-fluorobenzamide	Chlorine instead of iodine	May offer different reactivity and solubility profiles.
3,5-Difluorobenzamide	A second fluorine instead of iodine	Increased electron-withdrawing character.
3,5-Dichlorobenzamide	Two chlorine atoms	Enhanced lipophilicity compared to fluorinated analogs.

Experimental Protocols

The synthesis and characterization of **3-Fluoro-5-iodobenzamide** would follow standard organic chemistry procedures. Below are detailed, generalized protocols that can be adapted for this specific compound.

Synthesis of Substituted Benzamides

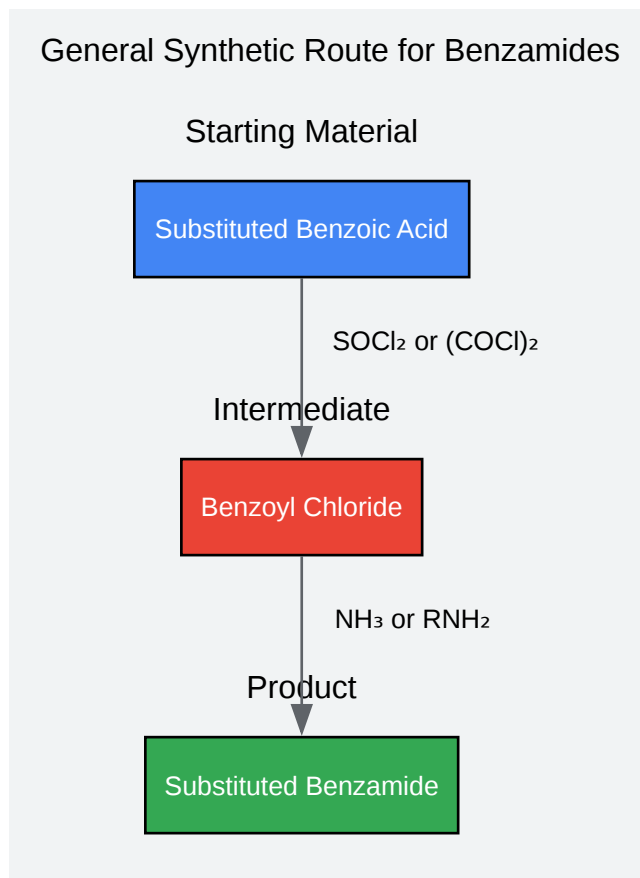
A common method for the synthesis of benzamides is the reaction of a corresponding benzoyl chloride with ammonia or an amine.[\[3\]](#)[\[4\]](#)

General Procedure:

- The appropriately substituted benzoic acid is converted to its acid chloride, often using thionyl chloride or oxalyl chloride.
- The resulting benzoyl chloride is then reacted with a source of ammonia (e.g., ammonium hydroxide) or a primary/secondary amine in a suitable solvent.
- The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
- The crude product is isolated by filtration or extraction.

- Purification is achieved by recrystallization or column chromatography.

Diagram: General Synthesis of Benzamides



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Caption: A generalized workflow for the synthesis of substituted benzamides.

Characterization Workflow

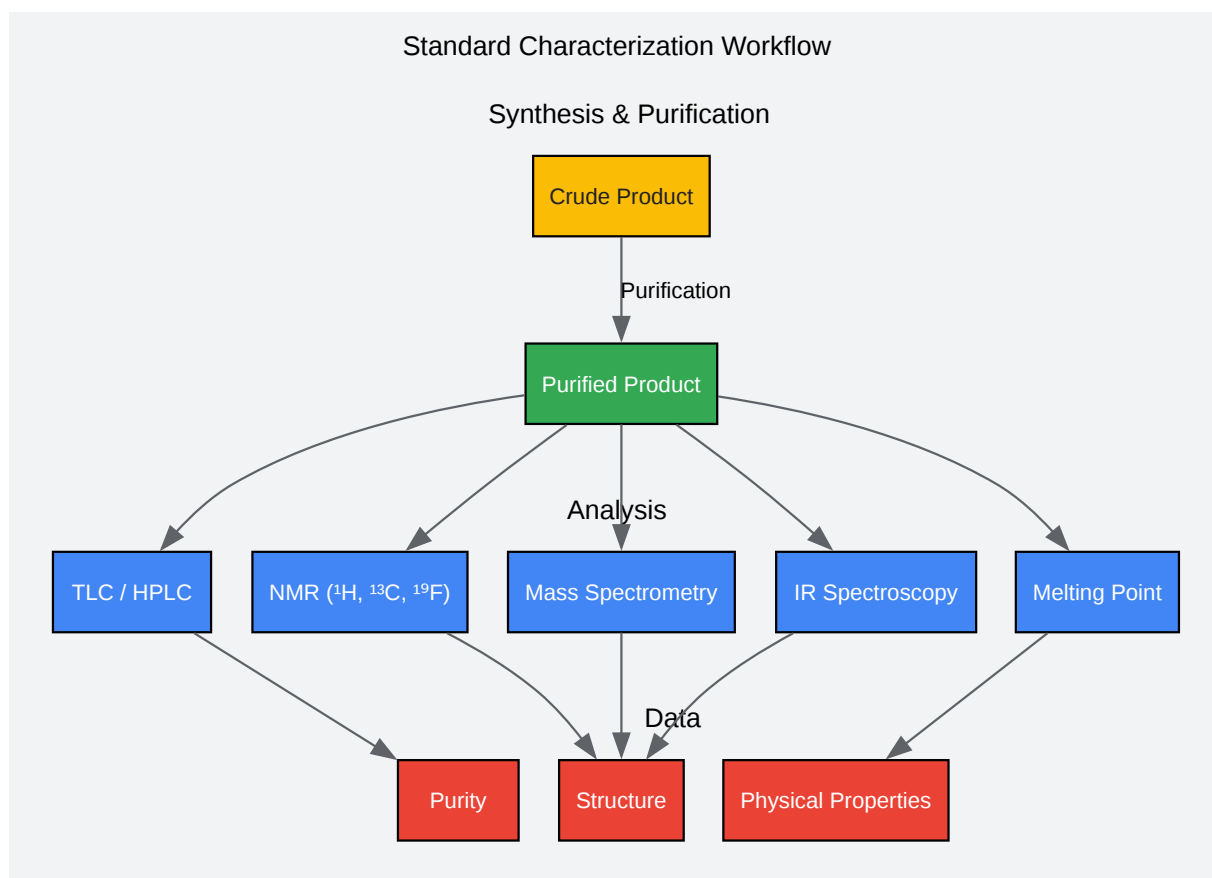
A standard workflow for the characterization of a newly synthesized benzamide derivative is outlined below.

General Procedure:

- Purity Assessment: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound.
- Structural Elucidation:

- NMR Spectroscopy (^1H , ^{13}C , ^{19}F): To determine the chemical structure and connectivity of atoms.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl ($\text{C}=\text{O}$) and amine (N-H) stretches of the amide.
- Physical Properties: The melting point is determined using a melting point apparatus to assess purity and for identification.

Diagram: Characterization Workflow



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Caption: A typical workflow for the characterization of a synthesized compound.

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